molecular formula C21H19ClN4O3 B2647824 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide CAS No. 946321-13-7

2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

Cat. No. B2647824
CAS RN: 946321-13-7
M. Wt: 410.86
InChI Key: AXLQBFLVVISQFE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The benzamide and pyridazinone moieties in this compound could potentially undergo a variety of chemical reactions. For example, benzamides can participate in nucleophilic acyl substitution reactions, while pyridazinones can undergo reactions at the carbonyl group .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has demonstrated the synthesis and evaluation of chlorinated N-phenylpyrazine-2-carboxamides, showing significant antimycobacterial and antifungal activities. These compounds, characterized by their ability to inhibit photosynthetic electron transport, offer insights into potential applications of related benzamide derivatives in treating microbial infections and in agricultural settings as inhibitors of photosynthesis in pest control. The structure-activity relationship analysis of these compounds highlights the importance of chlorinated phenyl groups, suggesting that similar functionalities in "2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide" could render it useful in antimicrobial and antifungal applications (Doležal et al., 2010).

Anticancer Activity

The synthesis of novel indolylpyridazinone derivatives with expected biological activity, including anticancer potential, has been explored. These compounds are synthesized through reactions involving cyclocondensation and subsequent modifications, leading to derivatives that possess antibacterial activities. This research path opens the door for "this compound" to be explored for similar anticancer and antibacterial properties, given its structural resemblance to active pyridazinone derivatives (Abubshait, 2007).

Antioxidant Activity

Compounds structurally related to the benzamide of interest have been synthesized and evaluated for their antioxidant activities. This research underscores the potential of these compounds to scavenge free radicals and protect against oxidative stress, suggesting that similar structural derivatives could be effective antioxidants. This application is particularly relevant in the context of preventing oxidative damage in biological systems, potentially extending to pharmacological uses in treating diseases associated with oxidative stress (Mehvish & Kumar, 2022).

Material Science Applications

The graft polymerization of acrylamide on cellulose using immobilized benzophenone as a photo-initiator demonstrates the utility of related compounds in material science, particularly in fabricating functionalized textiles with enhanced properties. This application highlights the potential of "this compound" in surface modification and the development of materials with specific functional attributes, such as antibacterial fabrics or materials with tailored surface chemistry (Hong, Liu, & Sun, 2009).

properties

IUPAC Name

2-[4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3/c22-15-9-7-14(8-10-15)17-11-12-20(28)26(25-17)13-3-6-19(27)24-18-5-2-1-4-16(18)21(23)29/h1-2,4-5,7-12H,3,6,13H2,(H2,23,29)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLQBFLVVISQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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